Home > Products > Building Blocks P3956 > 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride
7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride - 1390654-62-2

7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride

Catalog Number: EVT-1732912
CAS Number: 1390654-62-2
Molecular Formula: C6H8ClN5
Molecular Weight: 185.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine (SCH-442416)

Compound Description: SCH-442416 is a selective antagonist of presynaptic adenosine A2A receptors. In a study [], SCH-442416 shifted the THC self-administration dose-response curves to the right in squirrel monkeys. This rightward shift indicates that SCH-442416 antagonized the reinforcing effects of THC. The study suggests that selectively blocking presynaptic A2A receptors, such as with SCH-442416, could be a potential treatment strategy for marijuana dependence.

(E)-1,3-Diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)

Compound Description: KW-6002 functions as a preferential postsynaptic adenosine A2A receptor antagonist []. In squirrel monkeys trained to self-administer THC, KW-6002 caused a leftward shift in the THC self-administration dose-response curves. This shift suggests that KW-6002 potentiated the reinforcing effects of THC.

N,5-Dimethyl-N-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Compound Description: This compound, identified as compound 7 in the study [], was among twenty triazolopyrimidine derivatives screened in silico for potential antimalarial activity. It exhibited a high docking score (-31.3699 Kcal/mol) against Plasmodium falciparum dihydroorate dehydrogenase (pfDHOD), suggesting a good binding affinity and potential to inhibit the enzyme, a crucial target for antimalarial drug development.

Relevance: This compound shares the same [, , ]triazolo[1,5-a]pyrimidin core as 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride. The presence of a methyl substituent at the 7-position and an amine substituent at the 2-position in both compounds further emphasizes their structural similarity. This close structural resemblance suggests that these compounds might share similar physicochemical properties and potentially exhibit comparable biological activities.

5-Methyl-N-naphthalen-1-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Compound Description: This compound, identified as compound 15 in the study [], was part of a series of triazolopyrimidines investigated for antimalarial activity. It displayed a lower docking score (-5.6947 Kcal/mol) compared to compound 7 against Plasmodium falciparum dihydroorate dehydrogenase (pfDHOD). Despite the lower score, the study indicates its potential as an antimalarial agent due to its ability to bind to the enzyme, albeit with lower predicted affinity.

Relevance: This compound belongs to the same [, , ]triazolo[1,5-a]pyrimidine class as 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride. They share a common core structure with variations primarily in the substituents attached to the core ring system. Understanding the structure-activity relationship of this compound, specifically the impact of the naphthalen-1-yl substituent on its binding affinity to pfDHOD, can provide valuable insights into the potential biological activity profile of 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride.

N-[3,5-Difluoro-4-(trifluoromethyl)phenyl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (DSM338)

Compound Description: DSM338 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis [, , ]. Its efficacy in inhibiting DHODH has been investigated in several studies [, , ] using crystal structures of the enzyme-inhibitor complex.

Relevance: DSM338 shares the [, , ]triazolo[1,5-a]pyrimidine core structure with 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride, making it a closely related compound. Understanding how subtle differences in their structures, particularly the substituents, influence their binding to DHODH can offer valuable insights into the structure-activity relationships and potential applications of 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride, especially in the context of DHODH inhibition.

2-Benzyl-N-(3-chloro-4-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Compound Description: This compound is a known ligand for Phosphopantetheine adenylyltransferase (CoaD) []. CoaD is involved in the biosynthesis of coenzyme A (CoA), an essential cofactor in various metabolic pathways.

Relevance: Similar to 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride, this compound is built upon the [, , ]triazolo[1,5-a]pyrimidine scaffold. This structural similarity suggests that 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride might interact with enzymes or targets involved in CoA biosynthesis or related pathways.

3-Amino-2-ethyl-7-(2-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Compound Description: This compound emerged as a potential antidiabetic agent in research []. Tests on male Wistar rats showed that it could reduce blood glucose, insulin, and lipid levels. The presence of a methoxy group in the ortho position of the phenyl moiety, potentially affecting the molecule's planarity, might contribute to its antidiabetic properties.

Overview

7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride is a heterocyclic compound that belongs to the class of triazolopyrimidines. Its empirical formula is C6H8ClN5\text{C}_6\text{H}_8\text{ClN}_5 and it has a molecular weight of 185.61 g/mol. The compound is characterized by its unique bicyclic structure formed by the fusion of a triazole and a pyrimidine ring, which imparts significant biological activity and potential applications in medicinal chemistry .

Source and Classification

The compound is classified under the broader category of triazolopyrimidines, which are known for their diverse pharmacological activities. It is often studied for its potential as an antimicrobial, antiviral, and anticancer agent. The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem .

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride can be achieved through several methods. One notable approach involves the Biginelli-like reaction, which utilizes hydrates of arylglyoxals and β-dicarbonyl compounds in the presence of 1H-1,2,4-triazol-5-amine. This reaction can be executed in a one-pot procedure or sequentially, allowing for efficient synthesis of related triazolopyrimidine derivatives .

Another method includes the three-component one-pot synthesis that combines aldehydes, ethyl acetoacetate, and aminotriazole derivatives under mild conditions. This method has been shown to yield high purity products with good yields while minimizing reaction time .

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride can be represented using the following identifiers:

  • SMILES: Cl.Cc1ccnc2nc(N)nn12
  • InChI Key: XYEIYQKTWPWEIK-UHFFFAOYSA-N

The structure features a methyl group at the seventh position of the triazole ring and an amino group at the second position of the pyrimidine ring. This configuration is crucial for its biological activity and interaction with various biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride participates in various chemical reactions that enhance its utility in synthetic chemistry. Notably:

  • Nitration: The nitration of azolo[1,5-a]pyrimidin-7-amines has led to new derivatives with enhanced biological properties.
  • Antiviral Activity: Compounds derived from this scaffold have shown potential in inhibiting influenza virus RNA polymerase activity.
  • Antimicrobial Synthesis: Derivatives have been synthesized to evaluate their antimicrobial properties against various pathogens .
Mechanism of Action

Process and Data

The mechanism of action for 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride primarily involves its interaction with specific enzymes or receptors within microbial or cancerous cells. For instance:

  • Antiviral Activity: The compound disrupts RNA polymerase function in viruses like influenza by binding to essential sites necessary for viral replication.
  • Antitumor Activity: It induces apoptosis in cancer cells through mechanisms involving DNA damage response pathways and inhibition of cell proliferation signaling pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride is a solid substance characterized by:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents such as ethanol.
  • Stability: Stable under standard laboratory conditions but sensitive to moisture.

The compound does not have a defined flash point and should be handled with care due to its reactive nature in certain conditions .

Applications

Scientific Uses

The applications of 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride are diverse:

  • Antimicrobial Agents: It has been explored for developing new antimicrobial drugs targeting resistant strains.
  • Antiviral Drugs: The compound serves as a precursor in synthesizing antiviral agents effective against influenza and potentially other viral infections.
  • Antitumor Research: Its derivatives are being investigated for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Research continues to explore the full potential of this compound in pharmaceutical applications due to its promising biological activities and structural versatility .

Introduction to the 1,2,4-Triazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) nucleus represents a versatile heterocyclic framework with broad therapeutic relevance. Characterized by a fused bicyclic structure combining triazole and pyrimidine rings, this scaffold exhibits remarkable physicochemical properties, metabolic stability, and diverse target-binding capabilities. Its synthetic accessibility and capacity for extensive functionalization have positioned it as a "privileged structure" in drug discovery. The TP core enables specific interactions with biological targets through hydrogen bonding, π-stacking, and hydrophobic contacts, making it an ideal template for developing enzyme inhibitors and receptor modulators. The structural hybrid 7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride exemplifies how strategic substitutions on this nucleus can yield compounds with optimized pharmacological profiles. [4] [10]

Structural and Functional Analogies to Purine Systems in Drug Design

The TP scaffold serves as a bioisosteric equivalent of natural purines due to its isoelectronic nature and comparable hydrogen-bonding patterns. This molecular mimicry enables TPs to interact with purine-binding sites across diverse biological targets:

  • Tautomeric Versatility: The TP system exhibits multiple tautomeric forms, allowing it to adopt binding conformations analogous to adenine or guanine nucleobases. This flexibility facilitates competitive inhibition of purine-utilizing enzymes.
  • Binding Site Compatibility: The nitrogen atom at position 1 (equivalent to N9 in purines) serves as a critical hydrogen bond acceptor, mimicking the interactions of deazapurine systems in nucleotide-binding pockets.
  • Enhanced Metabolic Stability: Unlike natural purines, the TP core resists enzymatic degradation by adenosine deaminase and purine nucleoside phosphorylase, prolonging biological activity. This stability stems from non-cleavable C-C bonds replacing labile glycosidic linkages. [4]

Table 1: Comparative Analysis of Purine vs. Triazolopyrimidine Features

Structural FeaturePurine SystemTriazolopyrimidine SystemPharmacological Advantage
Core Ring StructureFused imidazole + pyrimidineFused triazole + pyrimidineEnhanced metabolic stability
Hydrogen Bond Capacity3 H-bond donors, 4 acceptors2 H-bond donors, 5 acceptorsComplementary binding to purine sites
Tautomeric StatesLactam-lactim equilibriumMultiple lactam-lactim formsAdaptive recognition by diverse targets
Electron DistributionHeterogeneous π-electron densityDelocalized electron systemImproved π-stacking interactions
Natural OccurrenceEndogenous nucleotidesSynthetic heterocycleReduced off-target interactions

The strategic incorporation of a C-2 amine group (as in 7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine) enhances purine mimicry by providing an additional hydrogen-bonding site equivalent to the C2-amine in guanine. Simultaneously, the C-7 methyl substituent introduces steric and hydrophobic properties that modulate target affinity and selectivity. This combination enables the design of inhibitors targeting purine-dependent viral replication machinery, including polymerases and helicases. [4] [10]

Historical Development of Triazolopyrimidines as Antiviral Agents

The exploration of TP-based antivirals emerged from mid-20th century efforts to combat poxvirus infections, establishing foundational structure-activity principles:

  • Early Antiviral Pioneers: Thiosemicarbazones, discovered in the 1950s as the first true antiviral agents against vaccinia virus, set the precedent for heterocyclic antivirals. While not TPs, these compounds demonstrated the therapeutic potential of nitrogen-rich heterocycles against orthopoxviruses. Methisazone (1-methylisatin 3-thiosemicarbazone) showed tentative efficacy against smallpox complications but was abandoned following disease eradication. [2]
  • Vaccinia Virus Models: The vaccinia virus (VV) pox tail lesion model in mice provided a standardized system for evaluating early antiviral compounds. This model quantified antiviral activity through tail lesion reduction after intravenous VV challenge, enabling the discovery of nucleoside analogs like IDU (5-iodo-2'-deoxyuridine) and trifluridine. These studies established critical proof-of-concept for heterocyclic antivirals. [2]
  • Scaffold Evolution: In the 1980s, researchers systematically evaluated 5-substituted 2'-deoxyuridines against VV, observing IC₅₀ values of 0.1-1 μg/mL. This work demonstrated the importance of hydrophobic substituents on heterocyclic cores, foreshadowing the strategic incorporation of groups like the C-7 methyl in modern TP derivatives. The discovery that 5-ethyl-2'-deoxyuridine maintained antiviral activity without mutagenicity highlighted the therapeutic potential of alkyl-substituted heterocycles. [2]

The transition to rationally designed TP antivirals accelerated in the 21st century, leveraging structural insights from these historical prototypes to develop targeted inhibitors with improved specificity and pharmacokinetic profiles. [10]

Role of Substituent Positioning in Bioactivity: C-2 Amine vs. C-7 Methyl Modifications

The bioactivity of TP derivatives exhibits marked positional dependence, with C-2 and C-7 modifications imparting distinct pharmacological effects:

  • C-2 Amine Functionality:
  • Acts as a hydrogen bond donor-acceptor pair facilitating interactions with catalytic residues in enzyme active sites
  • Enhances water solubility through protonation at physiological pH
  • Serves as a synthetic handle for derivatization via acylation, reductive amination, or Schiff base formation
  • In purine-binding sites, mimics the N1-H and C2-NH₂ interactions of guanine, enabling competitive inhibition [4]

  • C-7 Methyl Substitution:

  • Introduces hydrophobic character without excessive steric bulk (molecular weight increase: +15 g/mol)
  • Modulates electron density across the pyrimidine ring, influencing π-stacking interactions
  • Reduces metabolic oxidation at the C7 position compared to unsubstituted analogs
  • Creates steric constraints that enhance target selectivity by excluding bulkier binding pockets [1] [5]

Table 2: Functional Contributions of Key Substituents in the TP Scaffold

PositionSubstituentElectronic EffectSteric ContributionBiological Role
C-2Amine (-NH₂)Strong electron-donating (+M effect)Minimal steric demandHydrogen bonding catalysis, solubility enhancement
C-7Methyl (-CH₃)Weak electron-donating (+I effect)Moderate steric shielding (cone angle: ~93°)Hydrophobic pocket binding, metabolic stabilization

The synergistic combination of these groups creates a balanced pharmacophore exemplified in 7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride. The hydrochloride salt form further improves crystallinity and dissolution properties compared to the free base. Analogous linker region modifications in other pharmacophores—such as the C6-substituted SAHA analogs in HDAC inhibitors—demonstrate how strategic positioning of small alkyl groups can maintain potency while influencing target selectivity. In SAHA derivatives, C6-methyl substitution reduced HDAC inhibition only 4-fold (IC₅₀ = 349 nM) versus SAHA itself (IC₅₀ = 86 nM), whereas bulkier C6-tert-butyl groups showed greater potency loss (IC₅₀ = 1940 nM). This mirrors the careful steric optimization embodied in the C-7 methyl group of our subject compound. [7]

Properties

CAS Number

1390654-62-2

Product Name

7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride

IUPAC Name

7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride

Molecular Formula

C6H8ClN5

Molecular Weight

185.61 g/mol

InChI

InChI=1S/C6H7N5.ClH/c1-4-2-3-8-6-9-5(7)10-11(4)6;/h2-3H,1H3,(H2,7,10);1H

InChI Key

XYEIYQKTWPWEIK-UHFFFAOYSA-N

SMILES

CC1=CC=NC2=NC(=NN12)N.Cl

Canonical SMILES

CC1=CC=NC2=NC(=NN12)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.